molecular formula C24H16Cl2N2O2 B2707659 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 402951-63-7

6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2707659
CAS RN: 402951-63-7
M. Wt: 435.3
InChI Key: OFUKKSPZMKXLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H16Cl2N2O2 and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

These applications highlight the versatility and potential impact of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one in various scientific domains. Further research will undoubtedly uncover additional uses for this intriguing compound. 🌟 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the isoxazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-chlorophenylhydrazine", "2-chlorobenzaldehyde", "ethyl acetoacetate", "acetic anhydride", "sodium ethoxide", "4-chloroaniline", "benzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium methoxide", "acetic acid", "sodium hydroxide", "4-chlorobenzoic acid", "2-aminobenzoic acid", "2-chloro-4,5-dihydroisoxazole" ], "Reaction": [ "Synthesis of 2-chlorophenylhydrazine by reacting 2-chlorobenzaldehyde with hydrazine hydrate", "Synthesis of ethyl 2-chloro-2-(2-chlorophenyl)acetate by reacting 2-chlorophenylhydrazine with ethyl acetoacetate", "Synthesis of 5-(2-chlorophenyl)-4,5-dihydroisoxazole by reacting ethyl 2-chloro-2-(2-chlorophenyl)acetate with acetic anhydride and sodium ethoxide", "Synthesis of 4-chloro-N-(2-chlorophenyl)benzamide by reacting 4-chloroaniline with benzaldehyde", "Synthesis of 2-nitro-4-phenylquinoline by reacting 2-nitrobenzaldehyde with ethyl cyanoacetate and sodium methoxide", "Synthesis of 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 5-(2-chlorophenyl)-4,5-dihydroisoxazole with 2-nitro-4-phenylquinoline in the presence of acetic acid and sodium hydroxide, followed by reduction with sodium dithionite and acetic acid, and finally cyclization with 4-chlorobenzoic acid" ] }

CAS RN

402951-63-7

Product Name

6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C24H16Cl2N2O2

Molecular Weight

435.3

IUPAC Name

6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29)

InChI Key

OFUKKSPZMKXLAN-UHFFFAOYSA-N

SMILES

C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.